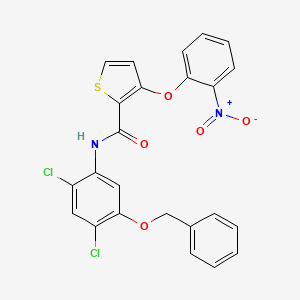

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C24H16Cl2N2O5S and its molecular weight is 515.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of this compound are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . Inhibition of DUB enzymes has been reported as an effective new approach to find new effective antiviral agents .

Mode of Action

This compound was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . It interacts with the DUB enzymes of the aforementioned viruses, as shown by molecular docking . This interaction inhibits the function of the DUB enzymes, thereby potentially preventing the viruses from replicating or functioning properly .

Pharmacokinetics

In silico admet studies demonstrated that the compound has a good profile of drug-like properties , suggesting that it may have favorable bioavailability.

Result of Action

The compound showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . This suggests that the compound’s action results in a significant reduction in the activity of these viruses.

Actividad Biológica

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide, a compound with the molecular formula C24H16Cl2N2O5S and a molecular weight of 515.37 g/mol, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:

- Chemical Name : this compound

- CAS Number : 339015-27-9

- Molecular Formula : C24H16Cl2N2O5S

- Molecular Weight : 515.37 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C24H16Cl2N2O5S |

| Molecular Weight | 515.37 g/mol |

| CAS Number | 339015-27-9 |

The primary mechanism through which this compound exerts its effects is through inhibition of deubiquitinase (DUB) enzymes. These enzymes play crucial roles in protein degradation and regulation within cellular processes. By inhibiting DUBs, this compound can potentially modulate various signaling pathways involved in disease processes.

Pharmacokinetics

In silico studies have indicated that the compound possesses favorable drug-like properties, suggesting good absorption, distribution, metabolism, and excretion (ADME) characteristics. The pharmacokinetic profile supports its potential as a therapeutic agent.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against several viruses:

- Adenovirus

- Herpes Simplex Virus Type 1 (HSV-1)

- Coxsackievirus

The IC50 values for these viruses range from 10.22 to 44.68 μM, indicating strong antiviral potential.

Table 2: Antiviral Activity Data

| Virus | IC50 (μM) |

|---|---|

| Adenovirus | 10.22 |

| HSV-1 | 44.68 |

| Coxsackievirus | Variable (not specified) |

Study on Antioxidant Activity

In a comparative study examining various compounds' antioxidant properties, this compound was shown to exhibit significant scavenging activity against reactive oxygen species (ROS). The compound demonstrated a notable capacity to inhibit lipid peroxidation and showed promising results in DPPH radical scavenging assays.

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of the compound. It was found to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Aplicaciones Científicas De Investigación

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide is a research compound with the molecular formula C24H16Cl2N2O5S and a molecular weight of 515.36. The CAS number for this compound is 339015-22-4 .

Synonyms:

- N-[5-(Benzyloxy)-2,4-dichlorophenyl]-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- N-[5-(benzyloxy)-2,4-dichlorophenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide

- 2-Thiophenecarboxamide, N-[2,4-dichloro-5-(phenylmethoxy)phenyl]-3-(2-nitrophenoxy)-

Potential Applications:

While the primary use of this compound is as a research compound, compounds with similar structures have shown uses as inhibitors for various biological targets.

Inhibitors:

- Butyrylcholinesterase (BuChE) Inhibitors: Tetrahydrocarbazole benzyl pyridine hybrids have been designed as BuChE inhibitors for treating Alzheimer's disease . These inhibitors have demonstrated neuroprotective and β-secretase inhibition activities .

- Acetylcholinesterase (AChE) Inhibitors: Triazole-quinoline derivatives have been reported as dual binding site AChE inhibitors . These compounds block both the catalytic and peripheral AChE sites, offering a potential therapeutic approach for Alzheimer's disease .

- B-Raf(V600E) Inhibitors: N-(4-aminopyridin-2-yl)amide derivatives have been designed as B-Raf(V600E) inhibitors, which is an effective target for treating human cancers .

Propiedades

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N2O5S/c25-16-12-17(26)22(32-14-15-6-2-1-3-7-15)13-18(16)27-24(29)23-21(10-11-34-23)33-20-9-5-4-8-19(20)28(30)31/h1-13H,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMPWQVPFFBOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=CC=CC=C4[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.